1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE
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Overview
Description
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE involves multiple stepsCommon reagents used in these reactions include sulfuryl chloride, ethyl alcohol, and various catalysts to facilitate the reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties. What sets 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO3S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C20H25NO3S/c1-5-24-19-11-10-16(14(2)3)13-20(19)25(22,23)21-15(4)12-17-8-6-7-9-18(17)21/h6-11,13-15H,5,12H2,1-4H3 |
InChI Key |
JUCLOMREMVYULG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Origin of Product |
United States |
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